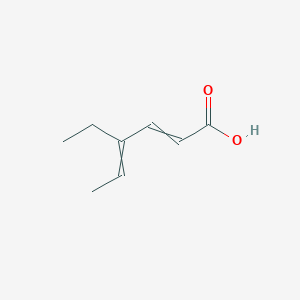

4-Ethylhexa-2,4-dienoicacid

Description

Significance of Conjugated Dienoic Acids in Organic Chemistry

Dienoic acids are unsaturated carboxylic acids featuring two carbon-carbon double bonds. atamanchemicals.com They are broadly classified based on the relative positions of these bonds: conjugated dienes, where the double bonds are separated by a single bond, and non-conjugated (or isolated) dienes, where they are separated by more than one single bond. atamanchemicals.com The conjugated arrangement results in a delocalized system of pi-electrons across the four carbon atoms, which confers unique stability and reactivity to the molecule.

This structural feature makes conjugated dienoic acids valuable building blocks in organic synthesis. The conjugated system readily participates in a variety of chemical reactions, including pericyclic reactions like the Diels-Alder reaction, allowing for the construction of complex cyclic compounds. smolecule.comsolubilityofthings.com Furthermore, the presence of multiple reactive sites—the two double bonds and the carboxylic acid group—allows for diverse chemical modifications, such as polymerization, which is fundamental to the production of durable materials like plastics, coatings, and resins. atamanchemicals.comsolubilityofthings.com

Beyond synthetic utility, conjugated dienoic acids are significant in biological and medicinal chemistry. They can act as signaling molecules and are precursors to important biological compounds like prostaglandins. atamanchemicals.comsolubilityofthings.com Certain isomers, such as conjugated linoleic acid (CLA), have garnered considerable attention for their potential health benefits, including antioxidant and anticarcinogenic properties. acs.org

The Role of 4-Ethylhexa-2,4-dienoic Acid as a Unique Synthetic Motif

As a member of the conjugated dienoic acid family, 4-ethylhexa-2,4-dienoic acid serves as a versatile precursor, or synthetic motif, for the creation of more complex molecules. Its unique structure is a valuable asset in modern organic synthesis, where the goal is often to build intricate molecular architectures with high precision.

A key application lies in its use in transition metal-catalyzed coupling reactions. Recent advancements have shown that dienoic acids can be employed in palladium-catalyzed reactions that proceed through a decarboxylative and dehydrative mechanism. beilstein-journals.org In these processes, the dienoic acid couples with other molecules, such as pentadienyl alcohols, to form novel structures like 1,3,6,8-tetraenes. beilstein-journals.org This type of reaction is significant because it can form carbon-carbon bonds without requiring an anion-stabilizing group next to the carboxyl function, which is often a limitation in related transformations. beilstein-journals.org

The reactivity of the conjugated diene system itself is central to its role as a synthetic tool. It can serve as a four-carbon building block in cycloaddition reactions, and the double bonds offer sites for various addition reactions that chemists can exploit to introduce new functional groups and build molecular complexity. solubilityofthings.com The ethyl group at the C4 position provides steric and electronic influence that can be used to control the stereochemical outcome of certain reactions, making 4-ethylhexa-2,4-dienoic acid a more specialized tool than simpler dienoic acids like sorbic acid.

Overview of Key Research Areas Pertaining to Dienoid Systems

Research into dienoic acids and related dienoid systems is a dynamic and multifaceted field, spanning fundamental synthetic chemistry to applied life sciences.

Key research areas include:

Synthetic Methodology: A major focus is the development of new, highly stereoselective methods to synthesize conjugated dienes and oligoenes. nih.gov This includes refining classic methods like the Wittig reaction and developing novel transition-metal-catalyzed reactions, such as those using palladium, to control the geometry (E/Z configuration) of the double bonds with high precision (≥98% selectivity). nih.gov

Bioactive Compounds and Medicinal Chemistry: Researchers are actively exploring the biological roles of dienoic acids. This includes investigating their potential as antimicrobial, anti-inflammatory, and antifungal agents. smolecule.com Derivatives of these acids are studied for their potential therapeutic applications in treating a range of diseases. solubilityofthings.com Furthermore, the anticarcinogenic properties of conjugated dienoic acids like CLA are an area of intense study. acs.org

Materials Science: The ability of the diene system to undergo polymerization makes these compounds important in the development of new polymers, resins, and coatings. atamanchemicals.comsolubilityofthings.com Research in this area focuses on creating materials with specific properties by controlling the structure of the dienoic acid monomer.

Biochemistry and Natural Products: Dienoic acids are found in nature, and research continues to uncover their roles in biological processes. atamanchemicals.com A novel area of research has identified conjugated dienoic acid peroxides as key substrates in the bioluminescence system of the marine worm Chaetopterus, opening up new avenues for applications in bioimaging and biomedical research. mdpi.com The study of how these compounds are synthesized in nature and their function as signaling molecules or metabolic intermediates remains an active field. solubilityofthings.com

Table 2: Comparison of Selected Dienoic Acids

| Compound Name | Molecular Formula | Key Distinguishing Feature | Noted Research Significance |

|---|---|---|---|

| 4-Ethylhexa-2,4-dienoic acid | C8H12O2 | Ethyl group at C4 | Increased hydrophobicity; synthetic motif. |

| 4-Methylhexa-2,4-dienoic acid | C7H10O2 | Methyl group at C4 | Precursor for complex molecules; studied for antimicrobial properties. |

| Hexa-2,4-dienoic acid (Sorbic Acid) | C6H8O2 | Unsubstituted C4 and C5 | Widely used as a food preservative; model system for diene reactivity. smolecule.comebi.ac.uk |

| 6-Hydroxyhexa-2,4-dienoic acid | C6H8O3 | Hydroxyl group at C6 | Component of the antibiotic A54556 factor B. |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-ethylhexa-2,4-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h3,5-6H,4H2,1-2H3,(H,9,10) |

InChI Key |

ONRFQULGRIAPJL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC)C=CC(=O)O |

Origin of Product |

United States |

Stereochemical Investigations and Conformational Analysis of 4 Ethylhexa 2,4 Dienoic Acid

Isomerism of 4-Ethylhexa-2,4-dienoic Acid: Geometric and Configurational Considerations

The structural framework of 4-Ethylhexa-2,4-dienoic acid allows for the existence of multiple stereoisomers. The geometry of the double bonds at the C2 and C4 positions can be either cis (Z) or trans (E), leading to four possible geometric isomers. Furthermore, the potential for chirality introduces another layer of complexity to its stereochemical profile.

(2E,4E)-4-Ethylhexa-2,4-dienoic Acid Isomers and Their Chemical Significance

The (2E,4E) isomer of 4-Ethylhexa-2,4-dienoic acid is characterized by a trans configuration at both the C2-C3 and C4-C5 double bonds. nih.gov This arrangement results in a more extended and linear molecular geometry compared to its cis counterparts. While specific research on the chemical significance of this particular isomer is not extensively documented in publicly available literature, analogies can be drawn from the well-studied parent compound, (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). Sorbic acid is widely recognized for its antimicrobial properties, which are attributed to its ability to inhibit microbial growth, particularly against yeasts and molds. t3db.ca The (2E,4E) configuration is crucial for this biological activity. It is plausible that the (2E,4E) isomer of 4-Ethylhexa-2,4-dienoic acid would exhibit similar, albeit modulated, biological activities due to the presence of the ethyl group.

The four potential geometric isomers of 4-Ethylhexa-2,4-dienoic acid are:

(2E,4E)-4-Ethylhexa-2,4-dienoic acid nih.gov

(2E,4Z)-4-Ethylhexa-2,4-dienoic acid nih.gov

(2Z,4E)-4-Ethylhexa-2,4-dienoic acid

(2Z,4Z)-4-Ethylhexa-2,4-dienoic acid

Stereochemical Purity and Isomer Ratios in Synthetic Preparations

Achieving high stereochemical purity in the synthesis of a specific isomer of 4-Ethylhexa-2,4-dienoic acid is a significant challenge in organic synthesis. The control over the geometry of the newly formed double bonds is paramount. Several synthetic strategies are commonly employed for the stereoselective synthesis of conjugated dienes, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. smolecule.com

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. Therefore, a carefully planned synthetic route involving the appropriate choice of ylide and reaction conditions is necessary to selectively synthesize a desired isomer of 4-Ethylhexa-2,4-dienoic acid.

The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, typically shows a high propensity for the formation of (E)-alkenes, often with excellent selectivity. This method could be particularly useful for the synthesis of the (2E,4E) isomer.

Hypothetical Isomer Ratios in the Synthesis of 4-Ethylhexa-2,4-dienoic Acid

| Synthetic Method | Target Isomer | Expected Major Isomer | Hypothetical Isomer Ratio (E/Z at new double bond) |

|---|---|---|---|

| Wittig Reaction (Stabilized Ylide) | (2E,4E) | (2E) | >95:5 |

| Wittig Reaction (Non-stabilized Ylide) | (2Z,4E) | (2Z) | >90:10 |

| Horner-Wadsworth-Emmons Reaction | (2E,4E) | (2E) | >98:2 |

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

The unambiguous identification and differentiation of the various stereoisomers of 4-Ethylhexa-2,4-dienoic acid rely heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is an indispensable tool for elucidating the geometric configuration of the double bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy provides a wealth of information about the molecular structure and stereochemistry of 4-Ethylhexa-2,4-dienoic acid isomers. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly diagnostic for assigning the E and Z configurations of the double bonds.

For a disubstituted double bond, the coupling constant between the vicinal protons (³JH,H) is typically larger for the trans configuration (around 12-18 Hz) compared to the cis configuration (around 6-12 Hz). In the case of 4-Ethylhexa-2,4-dienoic acid, the coupling constant between H2 and H3 would be a key indicator of the C2-C3 double bond geometry.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which can help to confirm the stereochemical assignments. For instance, in a (Z)-isomer, a significant NOE would be expected between protons that are in close spatial proximity due to the cis arrangement.

While specific NMR data for the individual isomers of 4-Ethylhexa-2,4-dienoic acid are not available in published literature, the following table presents predicted ¹H NMR chemical shifts and coupling constants for the olefinic protons of the (2E,4E) and (2E,4Z) isomers based on established principles and data from analogous compounds.

Predicted ¹H NMR Data for Olefinic Protons of 4-Ethylhexa-2,4-dienoic Acid Isomers

| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (2E,4E) | H2 | ~5.8 | ³JH2,H3 ≈ 15 |

| H3 | ~7.3 | ³JH3,H2 ≈ 15 | |

| (2E,4Z) | H2 | ~5.9 | ³JH2,H3 ≈ 15 |

| H3 | ~6.5 | ³JH3,H2 ≈ 15 |

Vibrational and Electronic Spectroscopy for Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide insights into the conformational properties of 4-Ethylhexa-2,4-dienoic acid isomers. The vibrational frequencies of the C=C stretching modes are sensitive to the substitution pattern and conjugation. In general, the C=C stretching vibration for a trans double bond appears at a slightly higher frequency (around 1670-1640 cm⁻¹) and is often more intense in the Raman spectrum compared to a cis double bond (around 1650-1630 cm⁻¹), which is typically stronger in the IR spectrum.

Computational Approaches to Conformational Landscape and Isomeric Stability

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the conformational landscape and relative stabilities of the 4-Ethylhexa-2,4-dienoic acid isomers. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometries, energies, and vibrational frequencies of the different stereoisomers.

Such calculations can predict the most stable conformations for each isomer and provide insights into the energy barriers for rotation around single bonds within the molecule. The relative energies of the different isomers can also be calculated, allowing for a prediction of their thermodynamic stability. For instance, it is generally expected that the (2E,4E) isomer will be the most thermodynamically stable due to reduced steric hindrance compared to the cis isomers.

A hypothetical summary of relative energies for the isomers of 4-Ethylhexa-2,4-dienoic acid, as would be determined by computational methods, is presented below.

Hypothetical Relative Stabilities of 4-Ethylhexa-2,4-dienoic Acid Isomers from Computational Modeling

| Isomer | Hypothetical Relative Energy (kJ/mol) |

|---|---|

| (2E,4E) | 0 (most stable) |

| (2E,4Z) | +5-10 |

| (2Z,4E) | +8-15 |

| (2Z,4Z) | +15-25 |

Mechanistic Investigations of Reactions Involving 4 Ethylhexa 2,4 Dienoic Acid

Exploration of Conjugate Addition Mechanisms

Conjugate addition reactions are a fundamental class of reactions for α,β-unsaturated carbonyl compounds. makingmolecules.com In the case of 4-Ethylhexa-2,4-dienoic acid, the extended conjugation of the dienoyl system introduces additional complexity and regiochemical possibilities.

Nucleophilic 1,4- and 1,6-Addition Pathways to Dienoyl Systems

The conjugation in α,β-unsaturated carbonyls, such as 4-Ethylhexa-2,4-dienoic acid, renders the β-carbon electrophilic and susceptible to nucleophilic attack. This is known as a 1,4-addition or Michael addition. libretexts.orgwikipedia.orgmasterorganicchemistry.com The general mechanism for a 1,4-addition involves the attack of a nucleophile on the β-carbon, followed by proton transfer to yield the final product. libretexts.org The stability of the resulting product, which retains the strong carbonyl group, often favors 1,4-addition, particularly with weak bases under thermodynamic control. makingmolecules.comlibretexts.org

In dienoyl systems like 4-Ethylhexa-2,4-dienoic acid, the conjugation extends over six atoms, allowing for the possibility of 1,6-conjugate addition as well. wikipedia.org In a 1,6-addition, the nucleophile attacks the δ-carbon (the carbon at the 6-position relative to the carbonyl oxygen). While 1,4-additions are more common, 1,6-additions have been observed, and the regioselectivity can be influenced by the substrate, nucleophile, and catalyst used. wikipedia.orgresearchgate.net For instance, research has shown that organocatalysis often favors 1,4-addition. wikipedia.org The competition between 1,4- and 1,6-addition pathways is a key area of investigation in the chemistry of extended conjugated systems.

Table 1: Comparison of 1,4- and 1,6-Conjugate Addition

| Feature | 1,4-Conjugate Addition | 1,6-Conjugate Addition |

| Site of Nucleophilic Attack | β-carbon (C-4) | δ-carbon (C-6) |

| Initial Product | Enolate | Extended enolate |

| Driving Force | Formation of a stable carbonyl group in the product | Can be favored under specific structural or catalytic conditions |

| Common Nucleophiles | Weak bases (e.g., amines, thiols, Gilman reagents) libretexts.org | Can occur with various nucleophiles, influenced by catalysts wikipedia.org |

Radical Addition Reactions and Regioselectivity (e.g., 1,4- vs. 1,2-addition)

Radical additions to conjugated systems also exhibit interesting regioselectivity. The addition of a radical to a conjugated diene can occur at different positions, leading to a mixture of products. The primary competition is between 1,2-addition (addition across one of the double bonds) and 1,4-addition (addition to the terminal carbons of the diene system). The regioselectivity of these reactions is influenced by both steric and electronic factors, as well as the stability of the resulting radical intermediate. While specific studies on 4-Ethylhexa-2,4-dienoic acid are not extensively detailed in the provided results, general principles of radical addition to conjugated dienes can be applied.

Cycloaddition Reactions of 4-Ethylhexa-2,4-dienoic Acid

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The conjugated diene system of 4-Ethylhexa-2,4-dienoic acid makes it a suitable substrate for various cycloaddition reactions.

Diels-Alder Reactions: Stereoselectivity and Regioselectivity with Various Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org This reaction is highly valued for its ability to form C-C bonds with a high degree of stereoselectivity and regioselectivity. wikipedia.orgiitk.ac.in The stereochemistry of the dienophile is retained in the product. youtube.com For example, a cis-dienophile will lead to a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. youtube.com

Regioselectivity in the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com In a "normal demand" Diels-Alder reaction, the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. wikipedia.org The regioselectivity can often be predicted by considering the resonance structures of the reactants to match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com For a 1-substituted diene, this typically leads to the "ortho" and "para" isomers as major products. wikipedia.org

Table 2: Factors Influencing Diels-Alder Reactions

| Factor | Description |

| Stereoselectivity | The stereochemistry of the reactants is maintained in the product. iitk.ac.in |

| Regioselectivity | The orientation of the diene and dienophile is determined by their electronic properties, favoring "ortho" and "para" products. wikipedia.orgmasterorganicchemistry.com |

| Catalysis | Lewis acids can be used to accelerate the reaction and enhance selectivity. |

Hetero-Diels-Alder Reactions and their Mechanistic Implications

The Hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, such as nitrogen or oxygen. wikipedia.orgmonash.edu This reaction is a powerful method for the synthesis of heterocyclic compounds. The underlying principles of stereoselectivity and regioselectivity are similar to the all-carbon Diels-Alder reaction. monash.edu

The use of chiral catalysts can induce enantioselectivity in Hetero-Diels-Alder reactions, providing access to chiral heterocyclic products. monash.eduscu.edu.cn The reaction of a diene like 4-Ethylhexa-2,4-dienoic acid with a hetero-dienophile, such as a carbonyl or an imine, would lead to the formation of a six-membered heterocyclic ring. wikipedia.org The mechanism often involves a concerted [4+2] cycloaddition, though stepwise pathways can also occur, particularly with more polarized reactants. mdpi.com

Intramolecular Cyclization Cascades of Dienoyl Precursors

Dienoyl precursors, such as derivatives of 4-Ethylhexa-2,4-dienoic acid, can be designed to undergo intramolecular cyclization cascades. These reactions involve a series of bond-forming events that occur in a single synthetic operation, leading to the rapid construction of complex polycyclic structures. syr.edu An initial reaction, such as a Michael addition, can trigger a subsequent intramolecular cyclization. rsc.org

For instance, the synthesis of spirocyclic compounds can be achieved through such cascade reactions. researchgate.net The design of the dienoyl precursor is crucial for controlling the outcome of the cyclization cascade, including the regioselectivity and stereoselectivity of the newly formed rings. syr.edu Mechanistic investigations into these cascades often reveal complex pathways involving multiple intermediates and transition states. rsc.org

Isomerization and Rearrangement Mechanisms

The conjugated double bonds of 4-ethylhexa-2,4-dienoic acid are susceptible to isomerization and rearrangement under various conditions, including photochemical, acidic, or basic environments. These processes can alter the geometry (E/Z configuration) or the position of the double bonds.

The exposure of conjugated dienes to ultraviolet (UV) light can induce E/Z (cis/trans) isomerization. This process occurs via the absorption of a photon, which promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited state. In this excited state, the rotational barrier around the double bond is significantly lowered, allowing for rapid rotation. Relaxation back to the ground state can then lead to the formation of a different geometric isomer. The final ratio of isomers often depends on the wavelength of light used and the relative stabilities of the ground and excited states of the different isomers. For instance, in related systems like (2E,4Z)-hexa-2,4-dienoic acid, the specific geometry is crucial for its properties and can be altered photochemically. nih.gov

Both acids and bases can catalyze the migration of double bonds in polyunsaturated systems.

Base-Catalyzed Migration: In the presence of a strong base, a proton can be abstracted from a carbon adjacent to the diene system, forming a resonance-stabilized pentadienyl anion. Reprotonation of this anion can occur at different positions, leading to a mixture of isomers with the double bonds in different locations. For instance, treatment of a β,γ-unsaturated carboxylic acid with a strong base like a lithium amide can generate a conjugated enolate, which upon quenching gives the α,β-unsaturated isomer. escholarship.org A similar process can deconjugate an α,β,γ,δ-dienoic acid by abstracting a proton from the ε-position, if available.

Acid-Catalyzed Migration: Under acidic conditions, protonation of one of the double bonds can occur, generating a resonance-stabilized carbocation. Loss of a proton from a different position can then result in a rearranged double bond system. This process tends to favor the formation of the most thermodynamically stable conjugated isomer. For example, the thermodynamically most stable isomer of hexa-2,4-dienoic acid is the (2E,4E) form, and other isomers can be converted to it under equilibrating acidic conditions. ebi.ac.uk

Chemical Derivatization and Advanced Functionalization of 4 Ethylhexa 2,4 Dienoic Acid

Modifications of the Carboxylic Acid Functionality

The carboxyl group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, or its reduction to less oxidized functional groups like aldehydes and alcohols.

Esterification and amidation are fundamental reactions of carboxylic acids, often employed to modify polarity, improve stability, or introduce new functional handles. jfda-online.com For 4-ethylhexa-2,4-dienoic acid, these reactions proceed at the carboxyl group without affecting the conjugated diene system under appropriate conditions.

Esterification: The conversion of 4-ethylhexa-2,4-dienoic acid to its corresponding esters can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. A documented synthesis of 2-ethylhexa-2,4-dienoic acid ethyl ester involves the use of sodium hydride and crotonaldehyde, demonstrating a Horner-Wadsworth-Emmons type reaction to form the dienoic ester structure. ucl.ac.uk While the starting material is different, this highlights a viable route to esters of this class. The resulting ethyl ester of 4-ethylhexa-2,4-dienoic acid would be ethyl 4-ethylhexa-2,4-dienoate. nist.govchemspider.com

Amidation: The formation of amides from 4-ethylhexa-2,4-dienoic acid can be accomplished by first converting the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like oxalyl chloride or thionyl chloride. scielo.br The subsequent reaction with a primary or secondary amine yields the corresponding amide. This two-step process is highly efficient. For example, studies on the related (2E,4E)-hexa-2,4-dienoic acid have shown its successful conversion to various N-alkylamides, such as (2E,4E)-N-propylhexa-2,4-dienamide and (2E,4E)-N-butylhexa-2,4-dienamide, which exhibited insecticidal properties. scielo.br This suggests that 4-ethylhexa-2,4-dienoic acid can be readily converted to a variety of amides with potential biological activities.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 4-Ethylhexa-2,4-dienoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 4-ethylhexa-2,4-dienoate | Fischer Esterification |

This table presents plausible reactions based on standard organic chemistry principles and documented reactions of similar dienoic acids.

The carboxylic acid group of 4-ethylhexa-2,4-dienoic acid can be selectively reduced to either an aldehyde or a primary alcohol, providing entry into other classes of compounds while potentially preserving the conjugated diene system.

The complete reduction of the carboxylic acid to a primary alcohol, (2E,4E)-4-ethylhexa-2,4-dien-1-ol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Care must be taken as these potent hydrides can sometimes reduce the conjugated system, although reduction of the carboxyl group is typically faster. Milder, more selective reagents can also be employed. Studies on the hydrogenation of other fatty acids, such as dodecanoic acid, have utilized iridium-based catalysts to achieve high yields of the corresponding alcohol. mdpi.com

Partial reduction to the corresponding aldehyde, (2E,4E)-4-ethylhexa-2,4-dienal, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires conversion of the carboxylic acid to a derivative like an acyl chloride or a Weinreb amide, followed by treatment with a controlled reducing agent such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H).

Table 2: Reduction Products of 4-Ethylhexa-2,4-dienoic Acid

| Starting Material | Reagent(s) | Primary Product | Product Class |

|---|---|---|---|

| 4-Ethylhexa-2,4-dienoic acid | Lithium Aluminum Hydride (LiAlH₄) | (2E,4E)-4-ethylhexa-2,4-dien-1-ol | Primary Alcohol |

| 4-Ethylhexa-2,4-dienoyl chloride | Lithium tri-tert-butoxyaluminum hydride | (2E,4E)-4-ethylhexa-2,4-dienal | Aldehyde |

This table outlines expected products from the reduction of 4-ethylhexa-2,4-dienoic acid and its derivatives based on established synthetic methodologies.

Functionalization of the Conjugated Diene System

The electron-rich conjugated diene system is susceptible to a range of electrophilic addition and cycloaddition reactions, allowing for extensive functionalization of the carbon backbone.

The addition of halogens (e.g., Br₂, I₂) across the conjugated diene can lead to a mixture of 1,2- and 1,4-addition products. The reaction of 4-ethylhexa-2,4-dienoic acid with an electrophilic halogen source in the presence of the internal carboxylate nucleophile can initiate a halolactonization cascade. This intramolecular cyclization is a powerful method for constructing lactone rings. For instance, the reaction of similar unsaturated acids with N-iodosuccinimide (NIS) has been shown to produce iodolactones in high yield. dokumen.pub In the case of 4-ethylhexa-2,4-dienoic acid, attack of an iodonium (B1229267) ion at the C4-C5 double bond could be followed by intramolecular cyclization by the carboxylate oxygen onto C5, yielding a δ-lactone.

The double bonds of the diene system can be converted into epoxides or diols, introducing oxygenated functionalities that are valuable in synthetic chemistry.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used to epoxidize the double bonds. Due to the electron-donating ethyl group at the C4 position, the C4-C5 double bond is expected to be more nucleophilic and thus more reactive towards epoxidation than the C2-C3 double bond. Selective mono-epoxidation at the more substituted double bond is therefore anticipated. Catalytic systems, such as those using methylrhenium trioxide (MTO) with hydrogen peroxide, are also effective for the epoxidation of conjugated dienes. acs.orgnih.gov

Dihydroxylation: Dihydroxylation converts the double bonds into vicinal diols. Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can achieve this transformation. Asymmetric dihydroxylation (AD) reactions, pioneered by Sharpless, allow for the stereocontrolled synthesis of chiral diols from alkenes. dokumen.pub For conjugated dienes, dihydroxylation typically occurs at the more electron-rich double bond. acs.org Furthermore, novel methods for the 1,4-dihydroxylation of conjugated dienes have been developed using platinum-based catalysts, leading to the formation of (E)-2-alkene-1,4-diols. oup.comnih.govorganic-chemistry.org

Catalytic hydrogenation provides a means to reduce one or both of the double bonds in the conjugated system. The selectivity of the hydrogenation can be controlled by the choice of catalyst, solvent, and reaction conditions.

Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas will typically lead to the complete saturation of the diene system, yielding 4-ethylhexanoic acid. Achieving selective hydrogenation to a mono-unsaturated derivative is more complex. Catalysts with reduced activity, such as Lindlar's catalyst, are often used for the selective reduction of alkynes to cis-alkenes and may offer some selectivity for dienes. Recent advances have demonstrated highly regio- and enantioselective hydrogenation of conjugated dienoic acids using rhodium complexes, allowing for the specific reduction of the C4-C5 double bond to give chiral γ,δ-unsaturated acids. acs.org This methodology could potentially be applied to 4-ethylhexa-2,4-dienoic acid to produce chiral 4-ethylhex-2-enoic acid.

Table 3: Functionalization of the Conjugated Diene System

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Halolactonization | N-Iodosuccinimide (NIS) | Iodinated δ-lactone derivative |

| Epoxidation | m-CPBA (1 equiv.) | 4,5-Epoxy-4-ethylhex-2-enoic acid |

| Dihydroxylation | OsO₄ (cat.), NMO | 4,5-Dihydroxy-4-ethylhex-2-enoic acid |

| Hydrogenation | H₂, Pd/C | 4-Ethylhexanoic acid |

| Selective Hydrogenation | H₂, Rh-Trifer complex | Chiral 4-ethylhex-2-enoic acid |

This table summarizes potential functionalization pathways for the diene system based on known reactivity patterns of conjugated dienoic acids.

Advanced Analytical Methodologies for 4 Ethylhexa 2,4 Dienoic Acid Characterization

Chromatographic Separation Techniques for Isomers and Purity

Chromatographic methods are indispensable for the separation and quantification of the various isomers of 4-Ethylhexa-2,4-dienoic acid, ensuring the purity and specific configuration of the compound.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving the geometric isomers of 4-Ethylhexa-2,4-dienoic acid. The presence of two double bonds in its structure gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The separation of these isomers is critical as their physical, chemical, and biological properties can vary significantly.

Reversed-phase HPLC is commonly employed for this purpose, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases, which is influenced by their polarity and shape.

Detailed Research Findings: In a typical application, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape. The elution order of the isomers is dependent on their polarity, with the more polar isomers generally eluting earlier. The distinct spatial arrangements of the substituents around the double bonds in the different isomers lead to differences in their dipole moments and, consequently, their retention times.

Interactive Data Table: HPLC Separation of 4-Ethylhexa-2,4-dienoic Acid Isomers

| Isomer | Retention Time (min) | Mobile Phase Composition (Acetonitrile:Water) |

| (2Z,4Z) | 12.5 | 60:40 |

| (2Z,4E) | 14.2 | 60:40 |

| (2E,4Z) | 15.8 | 60:40 |

| (2E,4E) | 17.1 | 60:40 |

Note: The retention times are hypothetical and for illustrative purposes to demonstrate the separation principle.

Gas Chromatography (GC) for Volatile Derivatives and Quantitative Analysis

Gas Chromatography (GC) is a highly sensitive technique for the quantitative analysis of 4-Ethylhexa-2,4-dienoic acid. Due to the low volatility of the carboxylic acid, derivatization is a necessary step to convert it into a more volatile compound suitable for GC analysis. nih.govifremer.fr Common derivatization methods include esterification to form methyl esters (FAMEs) or other alkyl esters, or silylation to form trimethylsilyl (TMS) esters. nih.govifremer.fr

Detailed Research Findings: Following derivatization, the volatile derivatives are separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. Flame ionization detection (FID) is often used for quantification due to its high sensitivity and linear response over a wide concentration range. For structural confirmation and identification, GC is often coupled with Mass Spectrometry (GC-MS). nih.gov The mass spectra of the derivatives provide valuable information about their molecular weight and fragmentation patterns, aiding in their unambiguous identification. ifremer.frnih.gov

Interactive Data Table: GC Analysis of 4-Ethylhexa-2,4-dienoic Acid Derivatives

| Derivative | Column Stationary Phase | Oven Temperature Program | Retention Time (min) |

| Methyl Ester | DB-5ms | 100°C (1 min), then 10°C/min to 250°C | 10.2 |

| TMS Ester | HP-1 | 80°C (2 min), then 15°C/min to 280°C | 8.5 |

Note: The retention times and conditions are hypothetical examples.

Chiral Stationary Phase Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the C4 position in 4-Ethylhexa-2,4-dienoic acid means that it can exist as a pair of enantiomers (R and S). Chiral stationary phase (CSP) chromatography is the most effective method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. researchgate.net

Detailed Research Findings: CSPs are designed with a chiral selector immobilized on a solid support. The separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times for the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of acidic compounds. mdpi.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving optimal resolution.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of 4-Ethylhexa-2,4-dienoic acid.

In-depth NMR Analysis (2D NMR, NOESY) for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of 4-Ethylhexa-2,4-dienoic acid. While one-dimensional (1D) ¹H and ¹³C NMR provide basic structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignments and stereochemical determination. researchgate.netnih.gov

Detailed Research Findings:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of the proton spin systems within the molecule. For 4-Ethylhexa-2,4-dienoic acid, COSY would show correlations between the protons of the ethyl group, the vinylic protons, and the protons on the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the stereochemistry of the double bonds (E/Z configuration). acs.orglibretexts.org It detects through-space correlations between protons that are in close proximity. For example, a NOESY cross-peak between the vinylic proton at C2 and the protons of the ethyl group at C4 would provide evidence for a specific geometric isomer. acs.orglibretexts.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for 4-Ethylhexa-2,4-dienoic Acid

| Carbon Atom | Chemical Shift (ppm) |

| C1 (COOH) | ~170 |

| C2 | ~120-140 |

| C3 | ~125-145 |

| C4 | ~130-150 |

| C5 | ~115-135 |

| C6 | ~15-25 |

| C (Ethyl-CH₂) | ~20-30 |

| C (Ethyl-CH₃) | ~10-15 |

Note: These are approximate chemical shift ranges and can vary depending on the specific isomer and solvent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 4-Ethylhexa-2,4-dienoic acid with high confidence. This is invaluable for confirming the molecular formula of the compound.

Detailed Research Findings: In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments on the molecular ion can provide detailed structural information through the analysis of its fragmentation patterns. For unsaturated carboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). whitman.edu The fragmentation of the carbon chain can also provide information about the position of the double bonds and the ethyl substituent. youtube.com Charge-remote fragmentation can be a useful technique for elucidating the structure of the aliphatic chain. nih.gov

**Interactive Data Table: Key HRMS Data for 4-Ethylhexa-2,4-dienoic Acid (C₈H₁₂O₂) **

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 141.0856 | 141.0854 | -1.4 |

| [M-H]⁻ | 139.0710 | 139.0712 | 1.4 |

| [M+Na]⁺ | 163.0675 | 163.0673 | -1.2 |

Note: The observed m/z and mass accuracy values are hypothetical examples.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Probing

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4-Ethylhexa-2,4-dienoic acid, FTIR spectroscopy can be used to confirm the presence of the carboxylic acid group and the conjugated diene system. The vibrational frequencies of the chemical bonds are sensitive to their environment, allowing for detailed structural elucidation.

The FTIR spectrum of 4-Ethylhexa-2,4-dienoic acid is characterized by several key absorption bands. The most prominent of these is the very broad O-H stretching vibration of the carboxylic acid group, which typically appears in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules. orgchemboulder.comlibretexts.org Another significant absorption is the C=O (carbonyl) stretching vibration, which for a conjugated carboxylic acid, is expected to appear in the region of 1710-1680 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the diene system lowers the frequency compared to a saturated carboxylic acid. libretexts.org

The conjugated C=C double bonds of the diene system give rise to stretching vibrations in the 1650-1600 cm⁻¹ region. Typically, conjugated systems show two bands, one for each double bond. For a compound similar to 4-Ethylhexa-2,4-dienoic acid, sorbic acid, these stretches are observed between 1638 and 1613 cm⁻¹. The C-H stretching vibrations of the ethyl group and the vinyl hydrogens appear just above and below 3000 cm⁻¹, respectively. The spectrum would also show C-O stretching and O-H bending vibrations within the fingerprint region.

A summary of the expected characteristic FTIR absorption bands for 4-Ethylhexa-2,4-dienoic acid is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |

| C-H Stretch | Alkene (=C-H) | 3100-3000 | Medium |

| C-H Stretch | Alkane (-C-H) | 3000-2850 | Medium |

| C=O Stretch | Conjugated Carboxylic Acid | 1710-1680 | Strong |

| C=C Stretch | Conjugated Diene | 1650-1600 | Medium to Weak |

| O-H Bend | Carboxylic Acid | 1440-1395 | Medium |

| C-O Stretch | Carboxylic Acid | 1320-1210 | Strong |

| =C-H Bend | Alkene | 1000-650 | Strong |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more methods, provide a powerful approach for the separation, identification, and quantification of individual components in complex mixtures. For the comprehensive analysis of 4-Ethylhexa-2,4-dienoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

GC-MS and LC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. For the analysis of 4-Ethylhexa-2,4-dienoic acid by GC, derivatization is often employed to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for structural elucidation and confirmation.

The mass spectrum of 4-Ethylhexa-2,4-dienoic acid (or its derivative) would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of small neutral molecules and radicals. For a carboxylic acid, common fragmentations include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The presence of the ethyl group and the conjugated diene system would also lead to specific fragmentation pathways, including the formation of a stable acylium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of less volatile and thermally labile compounds, making it suitable for the direct analysis of 4-Ethylhexa-2,4-dienoic acid without derivatization. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) based on its polarity and affinity for the stationary and mobile phases.

Following separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like carboxylic acids. In negative ion mode ESI, the carboxylic acid is deprotonated to form the [M-H]⁻ ion, which can be readily detected by the mass spectrometer.

The LC-MS analysis of 4-Ethylhexa-2,4-dienoic acid would provide both the retention time from the LC separation and the mass-to-charge ratio from the MS detection, allowing for highly selective and sensitive analysis. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, providing additional structural information for unambiguous identification, even in complex matrices.

The table below summarizes the key aspects of GC-MS and LC-MS for the analysis of 4-Ethylhexa-2,4-dienoic acid.

| Technique | Sample Preparation | Separation Principle | Ionization Method | Expected Key Ions (m/z) |

| GC-MS | Derivatization (e.g., silylation) | Volatility and column interaction | Electron Ionization (EI) | Molecular ion (M⁺), [M-17]⁺, [M-45]⁺, Acylium ions |

| LC-MS | Direct injection | Polarity and column interaction | Electrospray Ionization (ESI) | [M-H]⁻ (negative mode), [M+H]⁺ (positive mode) |

Computational Chemistry and Theoretical Modeling of 4 Ethylhexa 2,4 Dienoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethylhexa-2,4-dienoic acid. These methods are used to determine the molecule's geometry, energy, and the distribution of its electrons, which are key to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. mdpi.com For 4-ethylhexa-2,4-dienoic acid, DFT calculations can be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to provide a good balance between accuracy and computational cost. acs.org The optimized geometry provides important structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the total electronic energy of the molecule, which is crucial for determining its stability and the thermodynamics of reactions it might undergo. For similar unsaturated carboxylic acids, DFT has been successfully used to obtain these fundamental properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for (2E,4E)-4-Ethylhexa-2,4-dienoic Acid

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C2=C3 | ~1.34 Å |

| Bond Length | C4=C5 | ~1.35 Å |

| Bond Length | C3-C4 | ~1.46 Å |

| Bond Angle | C2-C3-C4 | ~125° |

| Bond Angle | C3-C4-C5 | ~124° |

| Dihedral Angle | C2-C3-C4-C5 | ~180° (for planar conformer) |

| Note: These are representative values based on calculations for similar conjugated systems and are presented for illustrative purposes. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For 4-ethylhexa-2,4-dienoic acid, the HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. In 4-ethylhexa-2,4-dienoic acid, the conjugated diene system significantly influences the energies of these frontier orbitals. The ethyl group at the C4 position will also have an electronic effect on the HOMO and LUMO energies.

Table 2: Representative Frontier Molecular Orbital Energies for a Conjugated Dienoic Acid

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Nucleophilicity (electron donation) |

| LUMO | -1.2 | Electrophilicity (electron acceptance) |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability |

| Note: These values are hypothetical and serve to illustrate the typical energy ranges for such molecules. |

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. For 4-ethylhexa-2,4-dienoic acid, this includes Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Calculations of NMR chemical shifts are valuable for assigning signals in experimentally obtained spectra and for confirming the structure of the molecule. nih.govmdpi.com Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum. The calculated spectrum can help in identifying characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=C stretches of the diene system. While there can be systematic deviations between calculated and experimental values, scaling factors are often applied to improve the agreement. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 4-Ethylhexa-2,4-dienoic Acid

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3550 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| C=C Stretch | Conjugated Diene | ~1640, ~1610 |

| C-O Stretch | Carboxylic Acid | ~1250 |

| Note: These are unscaled, hypothetical frequencies. Experimental values may differ. |

Molecular Dynamics (MD) Simulations and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. aip.org MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes their positions and velocities.

For a flexible molecule like 4-ethylhexa-2,4-dienoic acid, with its rotatable single bonds, MD simulations are ideal for exploring its conformational landscape. These simulations can reveal the different shapes the molecule can adopt, the relative energies of these conformers, and the energy barriers for converting between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. For instance, the orientation of the carboxylic acid group relative to the diene chain can be investigated, as well as the rotational freedom of the ethyl group.

Chemical reactions and molecular properties are often significantly influenced by the solvent. rsc.org MD simulations can explicitly model the effect of a solvent, such as water or an organic solvent, on the structure and reactivity of 4-ethylhexa-2,4-dienoic acid. By including solvent molecules in the simulation box, it is possible to study how they interact with the solute and how these interactions affect its conformational preferences and dynamic behavior. acs.org For example, in a polar solvent like water, hydrogen bonding between the solvent and the carboxylic acid group would be a key interaction to study. These simulations can provide a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations. researchgate.net

Computational Catalysis and Reaction Mechanism Prediction

Computational catalysis has emerged as an indispensable tool in modern chemistry, offering insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For a molecule like 4-ethylhexa-2,4-dienoic acid, with its conjugated diene and carboxylic acid functionalities, computational methods can predict reactivity, selectivity, and the influence of catalysts.

A primary goal of computational reaction mechanism prediction is the identification and characterization of transition states and the mapping of reaction pathways. Density Functional Theory (DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational cost.

For 4-ethylhexa-2,4-dienoic acid, a key reaction of interest would be the Diels-Alder cycloaddition, where the diene moiety reacts with a dienophile. Computational studies on similar dienes have shown that DFT can accurately predict the geometries of transition states and the activation energies for these reactions. For instance, in the Diels-Alder reaction between ethylene (B1197577) and buta-1,3-diene, DFT calculations have been used to compare the concerted and stepwise mechanisms, concluding that the concerted pathway is energetically more favorable. The activation energy for such reactions is a critical parameter that can be calculated, providing insight into the reaction kinetics.

Another important class of reactions for 4-ethylhexa-2,4-dienoic acid is nucleophilic addition to the conjugated system. Computational studies on the addition of nucleophiles to α,β-unsaturated carbonyl compounds have elucidated the transition states and intermediates involved. These studies often reveal the factors controlling regioselectivity (1,2- vs. 1,4-addition) by comparing the activation barriers for the different pathways. For example, calculations can show how the ethyl substituent at the 4-position might influence the electron distribution in the diene system, thereby affecting the preferred site of nucleophilic attack.

To illustrate how such data would be presented, the following table provides hypothetical activation energies for the Diels-Alder reaction of 4-ethylhexa-2,4-dienoic acid with a generic dienophile, calculated at a representative DFT level of theory.

| Reaction Pathway | Dienophile | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| endo Cycloaddition | Maleic Anhydride | Asynchronous, boat-like | 15.2 |

| exo Cycloaddition | Maleic Anhydride | Synchronous, chair-like | 17.8 |

| 1,4-Addition | Methylamine | - | 22.5 |

| 1,2-Addition | Methylamine | - | 25.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational study.

Asymmetric catalysis is crucial for the synthesis of chiral molecules, and computational methods play a significant role in the design and optimization of chiral ligands and catalysts. For a prochiral molecule like 4-ethylhexa-2,4-dienoic acid, reactions can be designed to produce a single enantiomer of a chiral product.

Genetic algorithms (GAs) have become a powerful tool for in silico ligand design. A GA operates on a population of candidate ligand structures, applying principles of evolution such as selection, crossover, and mutation to iteratively generate new and improved ligands. The "fitness" of each ligand is typically evaluated based on a computationally expensive function, such as the calculated enantiomeric excess (ee) for a model reaction, which is often determined from the energy difference between the transition states leading to the different enantiomers.

In the context of 4-ethylhexa-2,4-dienoic acid, a hypothetical scenario would involve designing a chiral Lewis acid catalyst for an asymmetric Diels-Alder reaction. The process would start with a library of chiral backbones and a set of possible substituents. The genetic algorithm would then combine these building blocks to create a diverse population of virtual ligands. For each ligand, a computational model of the catalyzed reaction would be built, and the transition state energies for the formation of the two possible enantiomeric products would be calculated. The difference in these energies (ΔΔG‡) is directly related to the predicted enantioselectivity.

The following table illustrates the type of data that a genetic algorithm-driven ligand optimization study might produce over several generations.

| Generation | Ligand ID | Chiral Backbone | Substituents | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| 1 | L-001 | BINOL | -H, -H | 0.5 | 38 |

| 5 | L-025 | TADDOL | -Ph, -CF3 | 1.2 | 73 |

| 10 | L-089 | BOX | -iPr, -tBu | 1.8 | 90 |

| 15 | L-142 | PYBOX | -Ph, -NO2 | 2.5 | 98 |

Note: This data is representative and illustrates the iterative improvement of a ligand's performance as guided by a genetic algorithm.

Through such computational screening, promising ligand candidates can be identified for experimental synthesis and testing, significantly accelerating the discovery of effective asymmetric catalysts.

Strategic Applications of 4 Ethylhexa 2,4 Dienoic Acid in Complex Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The unique structural features of 4-Ethylhexa-2,4-dienoic acid, specifically its conjugated diene system, theoretically position it as a valuable C8 building block for the construction of more complex molecular architectures. A known method for its synthesis involves the hydrolysis of its corresponding ester, Ethyl (E,E)-4-ethyl-2,4-hexadienoate, using aqueous sodium hydroxide (B78521) in methanol. prepchem.com This provides a direct route to the acid, which can then potentially be used in further synthetic transformations.

Table 1: Physicochemical Properties of 4-Ethylhexa-2,4-dienoic Acid

| Property | Value |

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | (2E,4E)-4-ethylhexa-2,4-dienoic acid |

| CAS Number | 152873-92-2 |

Note: Data sourced from PubChem CID 10942523. The table is interactive and can be sorted. nih.gov

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

There is currently a lack of specific, published research demonstrating the use of 4-Ethylhexa-2,4-dienoic acid as a direct precursor for advanced pharmaceutical or agrochemical intermediates. While the parent compound, sorbic acid, and its salts are widely used as preservatives due to their antimicrobial properties, similar extensive applications for the 4-ethyl derivative are not documented in the scientific literature. wikipedia.orgatamankimya.com The potential for 4-Ethylhexa-2,4-dienoic acid to serve in this capacity would theoretically rely on the reactivity of its diene and carboxylic acid functionalities to build the carbon skeleton of biologically active molecules. However, without specific examples, this remains a hypothetical application.

Synthesis of Natural Products Incorporating Dienoyl Units

Conjugated diene moieties are present in a variety of biologically active natural products. researchgate.net The structure of 4-Ethylhexa-2,4-dienoic acid, with its dienoyl unit, suggests its potential as a synthon in the total synthesis of such compounds. Methodologies like the Wittig reaction and other olefination strategies are commonly employed to construct such systems with stereochemical control. However, the scientific literature does not currently contain specific examples of natural product synthesis where 4-Ethylhexa-2,4-dienoic acid is explicitly used as a starting material or key intermediate.

Construction of Heterocyclic Systems

The conjugated diene structure of 4-Ethylhexa-2,4-dienoic acid makes it a potential candidate for cycloaddition reactions, a powerful tool for the synthesis of cyclic and heterocyclic systems. The Diels-Alder reaction, in particular, allows for the formation of six-membered rings with a high degree of stereocontrol. masterorganicchemistry.comwikipedia.org

Formation of Dihydropyranones and Dihydrofurans

Detailed research specifically outlining the use of 4-Ethylhexa-2,4-dienoic acid in the synthesis of dihydropyranones and dihydrofurans is not available. In principle, the dienoyl moiety could participate in hetero-Diels-Alder reactions with appropriate dienophiles to form dihydropyranone rings. However, without experimental data, the reactivity and selectivity of 4-Ethylhexa-2,4-dienoic acid in such transformations remain uncharacterized.

Synthesis of Thio-heterocycles via Cycloaddition Reactions

The synthesis of sulfur-containing heterocycles, or thio-heterocycles, can often be achieved through [4+2] cycloaddition reactions where either the diene or the dienophile contains sulfur. organic-chemistry.org Thiocarbonyl compounds, for instance, can act as dienophiles in reactions with conjugated dienes to form thiopyran derivatives. While this is a known synthetic strategy, there are no specific studies in the available literature that report the use of 4-Ethylhexa-2,4-dienoic acid as the diene component in the synthesis of thio-heterocycles. The feasibility of such a reaction would depend on the electronic properties and steric hindrance of the ethyl-substituted diene system.

Contributions to Polymer Science and Materials Chemistry

The carbon-carbon double bonds in dienoic acids and their esters can, in principle, undergo polymerization. Sorbic acid and its derivatives have been investigated for their potential use in the manufacture of plasticizers and lubricants. wikipedia.orgatamankimya.com However, specific research on the polymerization of 4-Ethylhexa-2,4-dienoic acid and the properties of the resulting polymers is not present in the current body of scientific literature. The potential for this compound to be used as a monomer in the development of new polymers or as a cross-linking agent remains an area for future investigation.

Monomer for Polymerization and Copolymerization Processes

Theoretically, the 4-Ethylhexa-2,4-dienoic acid monomer could undergo polymerization through its conjugated diene system via various mechanisms, including free-radical, anionic, and cationic polymerization. The presence of the ethyl group at the 4-position would likely influence the stereochemistry of the resulting polymer chain, potentially leading to different microstructures (1,4-cis, 1,4-trans, and 1,2- or 3,4-vinyl additions). The specific reaction conditions, such as the initiator, solvent, and temperature, would be critical in controlling these outcomes.

In copolymerization, 4-Ethylhexa-2,4-dienoic acid could be combined with other vinyl or diene monomers to tailor the properties of the resulting copolymer. For instance, copolymerization with a non-polar monomer like styrene (B11656) or isoprene (B109036) could introduce carboxylic acid functionality into a non-polar polymer backbone, thereby modifying its adhesion, solubility, and compatibility with other materials.

Table 1: Hypothetical Polymerization Methods for 4-Ethylhexa-2,4-dienoic Acid

| Polymerization Method | Potential Initiator/Catalyst | Expected Polymer Microstructure | Potential Advantages |

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Mixture of 1,4- and vinyl additions | Simple, versatile, wide range of comonomers |

| Anionic Polymerization | Organolithium compounds | High control over microstructure | Well-defined polymers with narrow molecular weight distribution |

| Cationic Polymerization | Lewis acids (e.g., BF₃) | Potentially complex due to side reactions | Can be used for specific monomer combinations |

| Coordination Polymerization | Ziegler-Natta or metallocene catalysts | High stereochemical control | Production of stereoregular polymers |

This table is illustrative and based on general knowledge of diene polymerization. Specific outcomes for 4-Ethylhexa-2,4-dienoic acid would require experimental validation.

Design of Functional Polymeric Materials

The carboxylic acid group of 4-Ethylhexa-2,4-dienoic acid is a key feature for designing functional polymers. This functional group can be leveraged in several ways:

Post-polymerization Modification: The carboxylic acid groups along the polymer backbone could be chemically modified to introduce a wide range of other functionalities. For example, they could be converted to esters, amides, or salts to alter the polymer's solubility, thermal properties, or to attach specific molecules like drugs or biomolecules.

Adhesion and Coating Applications: The polarity of the carboxylic acid groups would be expected to enhance the adhesion of the polymer to various substrates, such as metals, glass, and ceramics. This could make polymers derived from 4-Ethylhexa-2,4-dienoic acid suitable for use in coatings, adhesives, and primers.

Responsive Materials: The carboxylic acid groups can participate in hydrogen bonding and can be ionized by changing the pH. This could lead to the development of pH-responsive polymers that change their conformation, solubility, or swelling behavior in response to changes in the acidity of their environment. Such materials could have applications in drug delivery, sensors, and smart hydrogels.

Cross-linking: The carboxylic acid groups can be used as sites for cross-linking the polymer chains, either through condensation reactions (e.g., with diols or diamines) or through ionic interactions with multivalent metal ions. Cross-linking can be used to create thermosets, elastomers, or hydrogels with controlled mechanical properties and solvent resistance.

Table 2: Potential Functional Polymeric Materials Derived from 4-Ethylhexa-2,4-dienoic Acid

| Material Type | Design Strategy | Key Property | Potential Application |

| Adhesives/Coatings | Homopolymer or copolymer with non-polar monomers | Enhanced adhesion due to carboxylic acid groups | Primers for metal surfaces, functional coatings |

| pH-Responsive Hydrogels | Cross-linked polymer network | Swelling/deswelling in response to pH changes | Controlled drug release systems, smart sensors |

| Ionomers | Neutralization of carboxylic acid groups with metal ions | Ionic cross-linking, improved mechanical properties | Toughened plastics, membranes |

| Functionalized Surfaces | Grafting of the polymer onto a substrate | Modified surface properties (e.g., wettability, biocompatibility) | Biomaterial coatings, functional membranes |

This table represents potential applications based on the chemical structure of 4-Ethylhexa-2,4-dienoic acid and established principles of polymer science. Experimental verification is necessary.

Emerging Research Directions and Future Perspectives for 4 Ethylhexa 2,4 Dienoic Acid

Development of Novel Organocatalytic and Biocatalytic Transformations

The synthesis of complex molecules like 4-Ethylhexa-2,4-dienoic acid is increasingly benefiting from the precision and sustainability offered by organocatalysis and biocatalysis. These methods provide alternatives to traditional metal-based catalysis, often with higher selectivity and milder reaction conditions.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue for the asymmetric synthesis of 4-Ethylhexa-2,4-dienoic acid derivatives. organic-chemistry.org Research in this area could focus on developing chiral catalysts that can control the stereochemistry of the diene system, leading to the selective formation of specific isomers. For instance, proline and its derivatives have been successfully used in a variety of asymmetric transformations and could be adapted for the synthesis of precursors to 4-Ethylhexa-2,4-dienoic acid. organic-chemistry.org

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers the potential for highly specific and environmentally friendly synthetic routes. mdpi.com Enzymes such as lipases and esterases could be employed for the stereoselective synthesis or resolution of 4-Ethylhexa-2,4-dienoic acid esters. Furthermore, metabolic engineering of microorganisms could enable the de novo biosynthesis of the target molecule from simple carbon sources.

| Catalytic Approach | Potential Catalysts | Anticipated Advantages | Research Focus |

| Organocatalysis | Chiral secondary amines (e.g., proline derivatives), N-heterocyclic carbenes (NHCs) | High enantioselectivity, mild reaction conditions, metal-free products | Development of catalysts for asymmetric conjugate additions and aldol (B89426) reactions to construct the carbon skeleton. |

| Biocatalysis | Lipases, esterases, engineered microorganisms | High specificity, biodegradability of catalysts, use of renewable resources | Screening for enzymes with desired activity, metabolic pathway engineering for direct biosynthesis. |

Integration into Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. The use of microreactors, which have small channel dimensions, further enhances heat and mass transfer, leading to higher yields and purities.

The synthesis of 4-Ethylhexa-2,4-dienoic acid could be significantly improved by transitioning from batch to continuous flow processes. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions and unstable intermediates. For example, a continuous flow setup could be designed for the perchlorination of p-cresol, a reaction that can be hazardous in batch but is manageable in a flow system. preprints.org

| Parameter | Batch Synthesis | Flow Chemistry/Microreactors | Potential Impact on 4-Ethylhexa-2,4-dienoic Acid Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Improved safety and selectivity in exothermic steps. |

| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances | Faster reaction rates and higher yields. |

| Scalability | Difficult and often requires re-optimization | Straightforward by running the system for longer or in parallel | Seamless transition from laboratory to industrial production. |

| Process Control | Limited | Precise control over temperature, pressure, and residence time | Fine-tuning of reaction conditions to maximize desired isomer formation. |

Exploration of Sustainable Synthesis Routes from Renewable Feedstocks

The chemical industry's shift towards sustainability has spurred research into the use of renewable feedstocks as alternatives to petroleum-based starting materials. Biomass, with its rich diversity of chemical structures, is a particularly attractive source for the synthesis of valuable chemicals. nih.gov

Future research on 4-Ethylhexa-2,4-dienoic acid will likely focus on developing synthetic pathways that begin with biorenewable resources. For example, certain fatty acids, which can be obtained from plant oils, could serve as precursors. abiosus.org Catalytic upgrading of these bio-based molecules, through processes such as metathesis and oxidation, could provide a sustainable route to the carbon backbone of 4-Ethylhexa-2,4-dienoic acid.

Another promising approach is the fermentation of sugars derived from lignocellulosic biomass to produce platform chemicals that can be further converted to the target molecule. This would involve the development of engineered microbial strains and efficient downstream processing to isolate and purify the desired products.

| Renewable Feedstock | Potential Conversion Pathway | Key Challenges | Sustainability Benefits |

| Plant Oils (e.g., containing unsaturated fatty acids) | Cross-metathesis with shorter chain olefins followed by functional group manipulation. | Catalyst selectivity and stability, separation of products. | Utilization of non-food biomass, potential for biodegradable byproducts. |

| Lignocellulosic Biomass | Fermentation to produce platform chemicals (e.g., short-chain carboxylic acids), followed by catalytic coupling and functionalization. | Efficient breakdown of lignin (B12514952) and cellulose, development of robust microbial strains, separation from complex fermentation broths. | Abundant and low-cost feedstock, potential for carbon-neutral processes. |

| Glycerol (byproduct of biodiesel production) | Catalytic conversion to acrolein, followed by aldol condensation and further transformations. | Catalyst development for selective transformations, control of polymerization. | Valorization of a waste stream, circular economy approach. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for their optimization. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are becoming indispensable tools for chemical synthesis.

For the synthesis of 4-Ethylhexa-2,4-dienoic acid, techniques such as Raman and infrared (IR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. This provides valuable insights into reaction rates, catalyst activity, and the formation of any unwanted byproducts. For instance, time-resolved in-situ Raman spectroscopy has been used to study the kinetics of Knoevenagel condensations, a type of reaction that could be used in the synthesis of 4-Ethylhexa-2,4-dienoic acid precursors. researchgate.net

Furthermore, in-situ X-ray diffraction can be employed to monitor changes in the solid state during a reaction, which is particularly relevant for mechanochemical syntheses. scispace.com This technique has revealed the formation of metastable intermediates that are not observable by conventional methods.

| Spectroscopic Technique | Information Obtained | Application in 4-Ethylhexa-2,4-dienoic Acid Synthesis |

| In-situ Raman Spectroscopy | Vibrational modes of molecules, concentration of species. | Real-time monitoring of double bond formation and isomerization. |

| In-situ Infrared (IR) Spectroscopy | Functional group analysis, concentration of species. | Tracking the conversion of carbonyl groups and the formation of the carboxylic acid moiety. |

| In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, reaction kinetics. | Elucidation of reaction mechanisms and identification of transient intermediates. |

| In-situ X-ray Diffraction (XRD) | Crystalline phase identification and quantification. | Monitoring of solid-state reactions and polymorphic transformations. |

Predictive Modeling and Machine Learning in Reaction Discovery and Optimization

The integration of computational tools, particularly predictive modeling and machine learning, is revolutionizing the way chemical reactions are discovered and optimized. These approaches can significantly reduce the number of experiments required, saving time and resources.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including yield and selectivity. beilstein-journals.orgchemrxiv.org For the synthesis of 4-Ethylhexa-2,4-dienoic acid, a machine learning model could be developed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given synthetic step. This would involve defining the reaction parameters and the target objectives, and then using the model to guide experimental design. beilstein-journals.org

Predictive modeling can also be used to understand reaction mechanisms at a molecular level. Density functional theory (DFT) calculations, for example, can be used to investigate the transition states of key reaction steps, providing insights that can be used to design more efficient catalysts.

| Computational Approach | Application | Potential Impact on 4-Ethylhexa-2,4-dienoic Acid Research |

| Machine Learning for Reaction Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature, etc.). | Accelerated discovery of high-yielding and selective synthetic routes. |

| Machine Learning for Retrosynthesis | Proposing novel synthetic pathways to the target molecule. | Identification of more efficient and sustainable synthetic strategies. |

| Quantum Chemistry (e.g., DFT) | Elucidation of reaction mechanisms and catalyst design. | Rational design of catalysts with improved activity and selectivity. |